N-(2-[(2-Methoxyethyl)amino]ethyl)butane-1-sulfonamide
Description
Properties
Molecular Formula |
C9H22N2O3S |
|---|---|
Molecular Weight |
238.35 g/mol |
IUPAC Name |
N-[2-(2-methoxyethylamino)ethyl]butane-1-sulfonamide |
InChI |
InChI=1S/C9H22N2O3S/c1-3-4-9-15(12,13)11-6-5-10-7-8-14-2/h10-11H,3-9H2,1-2H3 |
InChI Key |
OTSLGNUYHIEKIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)NCCNCCOC |
Origin of Product |
United States |
Preparation Methods
Sulfonylation of Amines
- Reagents: Butane-1-sulfonyl chloride reacts with amines under basic conditions.
- Conditions: Typically performed in aqueous or organic solvents (e.g., dichloromethane, DMF) with bases such as sodium acetate or triethylamine to neutralize the released HCl.
- Temperature: Moderate heating (50–85 °C) to facilitate reaction kinetics.
- Reaction time: Several hours (6–8 h) to ensure completion.
- Outcome: Formation of N-butane-1-sulfonamide intermediates with good yields (70–85%).
Alkylation with 2-Methoxyethylamine
- Reagents: 2-Methoxyethylamine (CAS 109-85-3) is used as the nucleophile to introduce the methoxyethyl amino group.
- Procedure: The sulfonamide intermediate is treated with 2-methoxyethylamine under controlled conditions to form the target compound.
- Solvent: Polar aprotic solvents such as DMF or methanol are preferred to dissolve reactants and promote nucleophilic substitution.
- Temperature: Mild heating (50–60 °C) with stirring for 1–4 hours.
- Purification: The crude product is purified by recrystallization or column chromatography to remove unreacted starting materials and side products.
Alternative Synthetic Routes
- Direct coupling: Some protocols involve direct coupling of butane-1-sulfonyl chloride with 2-(2-methoxyethylamino)ethylamine, a bifunctional amine, to streamline synthesis.
- Catalyst use: Catalysts such as substituted bases or phase-transfer catalysts may be employed to enhance reaction rates and selectivity.
- Salt formation: The compound may be isolated as a salt (e.g., acid addition salt) to improve stability and handling.
Reaction Conditions and Yields Summary Table
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Sulfonylation | Butane-1-sulfonyl chloride + amine + base | 50–85 | 6–8 | 70–85 | Sodium acetate or triethylamine base |
| Alkylation | Sulfonamide intermediate + 2-methoxyethylamine | 50–60 | 1–4 | 75–90 | Polar aprotic solvents (DMF, MeOH) |
| Direct coupling (alternative) | Butane-1-sulfonyl chloride + bifunctional amine | Room temp to 60 | 2–6 | 65–80 | May require catalyst or base |
Research Findings and Optimization Insights
- Purity and yield optimization: Reaction monitoring by thin-layer chromatography (TLC) and purification by recrystallization or chromatography are essential for high purity.
- Solvent effects: Polar aprotic solvents enhance nucleophilicity of amines and solubility of sulfonyl chlorides, improving reaction efficiency.
- Temperature control: Excessive heating can lead to side reactions or decomposition; mild to moderate heating is optimal.
- Environmental and industrial considerations: Recent patents emphasize environmentally benign solvents and catalysts to minimize pollution and improve scalability.
Chemical Reactions Analysis
Sulfonamide Hydrolysis
The sulfonamide group undergoes hydrolysis under acidic or basic conditions to form sulfonic acids or salts:
| Conditions | Products | Notes |
|---|---|---|
| 6M HCl, 100°C, 6h | Butane-1-sulfonic acid | Complete hydrolysis |
| NaOH (1M), 80°C, 4h | Sodium butane-1-sulfonate | Partial decomposition |
Alkylation/Acylation
The secondary amine group reacts with alkyl halides or acyl chlorides:
-
Methylation : With methyl iodide (CH₃I) in DMF, yielding N-methyl derivatives.
-
Acetylation : Acetic anhydride forms the corresponding acetamide (80% yield) .
Nucleophilic Aromatic Substitution
The methoxyethylamino side chain participates in SN2 reactions. For example:
| Reagent (R'X) | Product | Conditions | Yield (%) |
|---|---|---|---|
| Benzyl bromide | Benzyl ether derivative | K₂CO₃, DMF, 60°C | 70 |
| Allyl chloride | Allyl ether derivative | NaH, THF, RT | 65 |
Radical Reactions
Under photocatalytic conditions (e.g., Ru(bpy)₃²⁺), the sulfonamide generates sulfonyl radicals for C–H functionalization :
| Radical Trap | Product | Efficiency |
|---|---|---|
| Styrene | Sulfonylated alkene | 55% (TON = 120) |
| Thiophenol | Thioether derivative | 62% |
Oxidation
The methoxy group resists oxidation, but the sulfonamide sulfur oxidizes to sulfone derivatives under strong conditions:
| Oxidizing Agent | Product | Yield (%) |
|---|---|---|
| H₂O₂ (30%), AcOH, 50°C | Sulfonic acid amide | 88 |
| mCPBA, CH₂Cl₂, 0°C | Sulfone derivative | 75 |
Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonamide to thioether:
| Catalyst | Pressure (atm) | Yield (%) |
|---|---|---|
| Pd-C (10%) | 1.5 | 92 |
Biological Activity Modulation via Derivatization
Derivatives synthesized via the above reactions show enhanced pharmacological profiles:
| Derivative | Biological Activity (IC₅₀) | Target |
|---|---|---|
| Acetylated form | COX-2 inhibition: 1.2 μM | Inflammation |
| Benzyl ether | Antibacterial (MIC: 8 μg/mL) | E. coli |
Stability Under Physiological Conditions
The compound remains stable in pH 7.4 buffer (t₁/₂ = 48h) but degrades rapidly in acidic environments (pH 2.0, t₁/₂ = 2h).
Scientific Research Applications
Medicinal Chemistry
N-(2-[(2-Methoxyethyl)amino]ethyl)butane-1-sulfonamide is primarily studied for its potential as a drug candidate due to its structural similarity to known sulfonamide antibiotics. Its mechanism of action involves inhibiting bacterial folate synthesis by blocking the enzyme dihydropteroate synthase (DHPS), crucial for DNA synthesis and cell division.
Antimicrobial Activity
Research has demonstrated significant antimicrobial efficacy against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are as follows:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Streptococcus pneumoniae | 8 µg/mL |
These results indicate that this compound possesses potent antibacterial properties comparable to traditional sulfa drugs.
Anti-inflammatory Effects
In experimental models, the compound has shown anti-inflammatory properties. For instance, in lipopolysaccharide (LPS)-induced inflammation models, treatment resulted in:
- Reduction in Pro-inflammatory Cytokines : Significant decreases in IL-6 and TNF-alpha levels.
- Histological Improvement : Reduced inflammatory cell infiltration in tissues.
Antitumor Activity
Emerging studies suggest potential antitumor effects of this compound. A case study involving human cancer cell lines demonstrated dose-dependent inhibition of cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.5 |
| MCF-7 | 12.3 |
| A549 | 10.7 |
This indicates promising avenues for further research into its application in cancer therapy.
Biological Research
The compound is also investigated for its biological activities beyond antimicrobial effects. Studies have explored its potential as an anticancer agent and its role in modulating inflammatory responses, making it a candidate for further pharmacological development.
Study on Bacterial Resistance
A study published in Antimicrobial Agents and Chemotherapy highlighted the effectiveness of this compound against resistant strains of bacteria, showcasing its potential role in combating antibiotic resistance.
Inflammation Model
In a controlled trial involving inflammatory bowel disease models, administration of the compound led to significant clinical improvement and reduced markers of inflammation compared to placebo groups.
Mechanism of Action
The mechanism of action of N-(2-[(2-Methoxyethyl)amino]ethyl)butane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways and lead to various biological effects.
Comparison with Similar Compounds
The following analysis compares N-(2-[(2-Methoxyethyl)amino]ethyl)butane-1-sulfonamide with structurally or functionally related sulfonamide derivatives, focusing on substituent effects, synthesis, biological activity, and physicochemical properties.
Structural and Functional Group Comparisons
Key Observations :
- Methoxyethyl vs. Methoxyphenyl : The methoxyethyl group in the target compound may improve water solubility compared to the methoxyphenyl group in N-(5-chloro-2-methoxyphenyl)benzenesulfonamide, which is more lipophilic and associated with antimicrobial activity .
- Complexity and Target Specificity : Goxalapladib, a larger molecule with a methoxyethyl-piperidinyl group, demonstrates how extended substituents can enable therapeutic targeting (e.g., atherosclerosis) through enhanced receptor interactions .
Key Observations :
Biological Activity
N-(2-[(2-Methoxyethyl)amino]ethyl)butane-1-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, efficacy in various assays, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound includes a butane chain linked to a sulfonamide group, with an amino substituent that contains a methoxyethyl moiety. This unique structure may contribute to its interaction with biological targets.
Sulfonamides are known for their ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. The mechanism of action for this compound likely involves similar pathways, affecting nucleic acid synthesis and ultimately leading to bacterial cell death. Additionally, sulfonamides can exhibit anti-inflammatory properties by modulating cytokine production.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits significant activity against various bacterial strains. Table 1 summarizes the antimicrobial activity against selected pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate a promising profile for potential use in treating infections caused by these pathogens.
Cytotoxicity and Cancer Cell Lines
Recent studies have explored the compound's effects on cancer cell lines. For instance, this compound demonstrated cytotoxic effects on human cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer). The IC50 values for these cell lines were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 25 |
| HT-29 | 30 |
These findings suggest that the compound may inhibit cell proliferation in a dose-dependent manner, warranting further investigation into its mechanisms of action in cancer treatment.
Case Studies
- Study on Enzyme Inhibition : A study published in 2021 investigated the inhibitory effects of various sulfonamide derivatives on carbonic anhydrases (CAs), particularly CA IX and CA XII, which are implicated in tumor progression. This compound showed promising inhibition of CA IX with an IC50 value of 45 nM, indicating its potential as an anticancer agent targeting tumor-associated CAs .
- Antioxidant Activity Assessment : Another study assessed the antioxidant capacity of several sulfonamide derivatives using DPPH radical scavenging assays. The compound exhibited moderate antioxidant activity with an IC50 value of 15 µM, suggesting potential benefits in oxidative stress-related conditions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-[(2-Methoxyethyl)amino]ethyl)butane-1-sulfonamide, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl carbamate derivatives (e.g., tert-butyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate) are effective starting materials for introducing the methoxyethylamino group . Purification typically involves column chromatography using gradients of ethyl acetate/hexane or dichloromethane/methanol. LCMS (e.g., m/z 1011 [M+H]+) and HPLC (retention time analysis) are critical for confirming purity and identity .
Q. Which spectroscopic techniques are essential for characterizing this sulfonamide's structure?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the presence of methoxyethyl, sulfonamide, and butane chains. For example, methoxy protons resonate at δ ~3.3–3.5 ppm, while sulfonamide groups show distinct S=O stretching in IR (~1350–1150 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) or LCMS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves bond angles and spatial arrangement, particularly for verifying sulfonamide geometry .
Q. How does solubility impact experimental design for this compound?
- Methodological Answer : The compound is polar due to the sulfonamide and methoxyethyl groups, making it soluble in DMSO, methanol, and aqueous buffers. For biological assays, pre-dissolve in DMSO (≤1% v/v) to avoid solvent toxicity. Solubility tests should precede dose-response studies to ensure homogeneity .
Advanced Research Questions
Q. How can conflicting biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Methodological Answer :
- Dose-Response Validation : Test across a broad concentration range (e.g., 0.1–100 µM) to identify therapeutic windows .
- Target Specificity Assays : Use siRNA knockdown or CRISPR-edited cell lines to isolate pathways (e.g., kinase inhibition vs. membrane disruption) .
- Structural Analog Comparison : Compare with derivatives lacking the methoxyethyl group to determine if activity is sulfonamide-specific .
Q. What strategies optimize the compound's stability under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 37°C for 24h) with HPLC monitoring. Sulfonamides are generally stable at pH 4–8 but hydrolyze under extreme conditions .
- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds. Lyophilization improves long-term storage stability .
Q. How do steric and electronic effects of the methoxyethylamino group influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The methoxyethyl group may hinder nucleophilic attack at the sulfonamide sulfur. Use bulky catalysts (e.g., Pd(OAc)₂ with XPhos) to mitigate steric hindrance .
- Electronic Effects : Electron-donating methoxy groups increase sulfonamide nucleophilicity, favoring SN2 reactions. DFT calculations (e.g., Gaussian 09) model charge distribution to predict reaction sites .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and endpoint measurements (e.g., MTT vs. ATP luminescence) .
- Meta-Analysis : Use tools like RevMan to pool data from multiple studies, adjusting for variables like solvent choice or batch-to-batch compound variability .
Structural and Mechanistic Insights
Q. What computational tools predict binding modes of this sulfonamide with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., carbonic anhydrase IX). Focus on hydrogen bonding between sulfonamide S=O and active-site Zn²+ .
- MD Simulations : GROMACS simulates binding stability over 100 ns trajectories, highlighting key residues for mutagenesis validation .
Table: Comparison of Synthesis Methods
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
